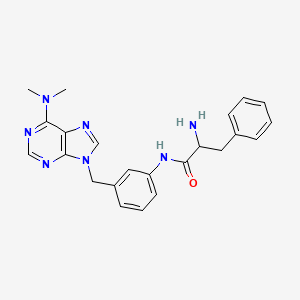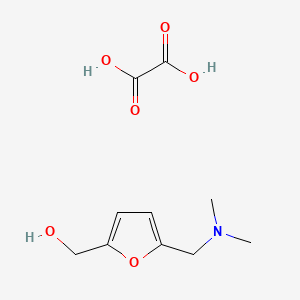
2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is a nucleoside analog with significant antiviral properties. It has been studied extensively for its potential in treating viral infections, particularly those caused by human immunodeficiency virus (HIV) and hepatitis B virus (HBV) . This compound is part of a broader class of nucleoside analogs that have been modified to enhance their antiviral activity and reduce toxicity.
Méthodes De Préparation
One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions typically require anhydrous solvents and low temperatures to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified nucleosides with enhanced antiviral activity .
Applications De Recherche Scientifique
This compound has been extensively studied for its antiviral properties. It has shown potent activity against HIV and HBV in vitro and in animal models . In addition to its antiviral applications, 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Its unique structure allows it to evade common resistance mechanisms, making it a valuable tool in the development of new antiviral and anticancer therapies .
Mécanisme D'action
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The compound targets viral reverse transcriptase and DNA polymerase enzymes, which are essential for viral replication . By inhibiting these enzymes, the compound effectively prevents the virus from multiplying and spreading .
Comparaison Avec Des Composés Similaires
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is unique among nucleoside analogs due to its dual fluorine modifications, which enhance its antiviral activity and reduce toxicity . Similar compounds include 2’,3’-dideoxy-2’,3’-didehydro-5-fluorocytidine and 2’,3’-dideoxy-2’,3’-didehydro-3’-fluoronucleosides. These compounds share similar structures and mechanisms of action but may differ in their specific antiviral activities and resistance profiles.
Propriétés
Numéro CAS |
181785-90-0 |
|---|---|
Formule moléculaire |
C9H9F2N3O3 |
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H9F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h1-2,4,8,15H,3H2,(H2,12,13,16)/t4-,8+/m0/s1 |
Clé InChI |
RMFWGZMHCNHZMG-RNHFCUEFSA-N |
SMILES isomérique |
C1=C([C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F)F |
SMILES canonique |
C1=C(C(OC1CO)N2C=C(C(=NC2=O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



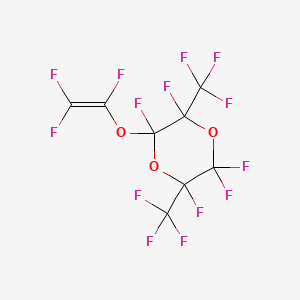
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
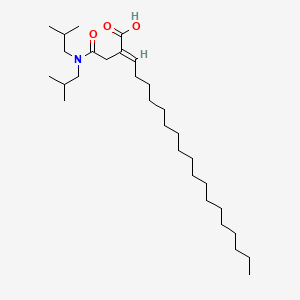
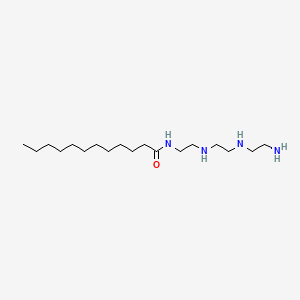
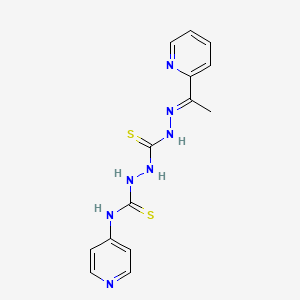
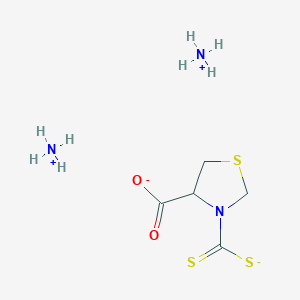
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
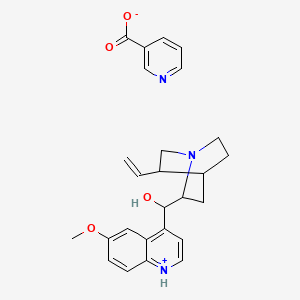
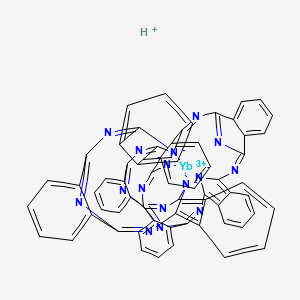
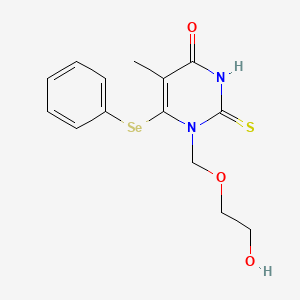
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
